molecular formula C17H13F2NO3S B2873660 2,6-difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide CAS No. 2034398-90-6

2,6-difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide

Cat. No. B2873660
CAS RN: 2034398-90-6
M. Wt: 349.35
InChI Key: JJLGIOYPIUVWLZ-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of benzamide derivatives, which have been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral properties.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis and reactivity of furan and thiophene derivatives have been extensively studied. One study focuses on the synthesis of dihydrothieno(and furo)pyrimidines, exploring the reactions of related benzamido compounds with ethyl acetoacetate and dialkyl malonates, leading to the formation of ethyl 2-(5,6-dihydro-2-phenylthieno(and furo)[2,3-d]pyrimidin-4-yl)-3-oxobutanoates and other related compounds (Maruoka, Yamagata, & Yamazaki, 2001).
  • Another study investigated the unusual furan Diels-Alder reaction facilitated by difluorinated alkenoates, highlighting the role of fluorination in enhancing reactivity and selectivity in these reactions (Griffith et al., 2006).
  • Research on 2-phenylbenzo[b]furans examines their structure, estrogen receptor affinity, and cytostatic activity against mammary tumor cells, indicating the potential for pharmaceutical applications (Erber, Ringshandl, & von Angerer, 1991).

Advanced Applications

  • A study on the photoinduced direct oxidative annulation of furan and thiophene derivatives explores the synthesis of highly functionalized polyheterocyclic compounds without the need for transition metals and oxidants, highlighting potential applications in organic synthesis and material science (Zhang et al., 2017).
  • The immobilization of Pseudomonas fluorescens lipase for the kinetic resolution of 3-aryl-3-hydroxy esters, including compounds with furan and thiophene moieties, demonstrates the potential for biotechnological applications in enantioselective synthesis (Brem et al., 2012).

Material Science and Organic Electronics

  • Studies on electrophilic aromatic reactivities and the synthesis of novel polymers and liquid crystalline polysiloxanes incorporating furan and thiophene units reveal applications in material science and organic electronics. For instance, the synthesis of novel fluorinated monomers containing an ester function in the spacer for side chain liquid crystalline polysiloxanes indicates potential for high-performance materials (Bracon et al., 2000).

properties

IUPAC Name

2,6-difluoro-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NO3S/c18-11-4-1-5-12(19)15(11)16(21)20-10-17(22,13-6-2-8-23-13)14-7-3-9-24-14/h1-9,22H,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLGIOYPIUVWLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide

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